Vedaprofen-d3

Isotopic purity LC-MS/MS internal standard Analytical method validation

Quantification of vedaprofen residues in complex biological matrices is compromised by matrix effects and ionization suppression when using unlabeled or structurally dissimilar internal standards. Vedaprofen-d3 is the deuterated internal standard that co-elutes with the target analyte and enables independent M+3 mass channel monitoring, ensuring accurate correction across multi-matrix workflows. - Validated LOQ: 0.001-0.007 µg/g across equine muscle, bovine muscle/liver/fat, salmon, eel, milk, egg, and honey. - >99.0 atom% D isotopic purity with ≥98% HPLC purity minimizes interference in multi-residue NSAID screening panels. - Supports enantioselective bioanalysis with independent R(-) and S(+) channel discrimination; mean recoveries 72-94%, RSDs 1.1-2.0%.

Molecular Formula C19H22O2
Molecular Weight 285.4 g/mol
CAS No. 1185054-34-5
Cat. No. B564339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedaprofen-d3
CAS1185054-34-5
Synonyms4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic Acid;  2-(4-Cyclohexil-1-naphthyl)-propionic Acid-d3;  CERM 10202-d3;  PM-150-d3;  Quadrisol-d3; 
Molecular FormulaC19H22O2
Molecular Weight285.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3
InChIKeyVZUGVMQFWFVFBX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vedaprofen-d3: Deuterated Internal Standard


Vedaprofen-d3 (CAS 1185054-34-5) is the deuterium-labeled analog of vedaprofen, a propionic acid-derived nonsteroidal anti-inflammatory drug (NSAID) approved for veterinary use in dogs and horses [1]. The compound incorporates three deuterium atoms at the alpha-methyl position of the propionic acid moiety, resulting in a molecular formula of C19H19D3O2 and a molecular weight of 285.40 g/mol, representing a mass shift of M+3 relative to unlabeled vedaprofen (282.38 g/mol) . Vedaprofen-d3 serves as a stable isotope-labeled internal standard for the quantitative analysis of vedaprofen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

Workflow Isotope dilution LC-MS/MS quantitation
Selection Deuterated internal standard (ISTD) with M+3 mass shift
Use Context Vedaprofen bioanalysis in research matrices (tissue, plasma, milk, egg)

Why Vedaprofen-d3 Cannot Be Replaced


Generic substitution of Vedaprofen-d3 with unlabeled vedaprofen or structurally distinct NSAID internal standards (e.g., carprofen-d3, flunixin-d3) introduces systematic quantification errors that compromise analytical validity. Unlabeled vedaprofen lacks the mass shift necessary for independent MRM channel monitoring, rendering it incapable of correcting for matrix effects and ionization suppression in complex biological samples [1]. Alternative NSAID internal standards exhibit divergent chromatographic retention behavior, differential extraction recovery, and distinct ionization efficiency from vedaprofen, violating the fundamental requirement of LC-MS/MS internal standardization that the labeled analog co-elute with and mirror the physicochemical behavior of the target analyte [2]. Vedaprofen-d3 addresses these limitations through isotopic substitution at the metabolically stable alpha-methyl position, ensuring near-identical extraction recovery, chromatographic retention, and MS response while enabling independent quantification via M+3 mass shift discrimination .

Risk Factor
Vedaprofen-d3
Unlabeled or Alternative IS
Mass shift & MRM channel independence
M+3 provides independent monitoring
No mass shift; cannot separate analyte and IS channels
Chromatographic co-elution
Co-elutes with vedaprofen enantiomers
Alternative NSAID IS may show retention divergence
Extraction recovery match
Mirrors vedaprofen physicochemical behavior
Differential recovery may introduce bias

Vedaprofen-d3 Quantitative Evidence


Isotopic Purity for Reliable Quantification

Vedaprofen-d3 demonstrates isotopic purity exceeding 99.0 atom% D as verified by mass spectrometry, ensuring minimal unlabeled vedaprofen contamination (<1%) that would otherwise elevate baseline signal and compromise lower limit of quantification (LLOQ) in trace residue analysis . In comparison, the unlabeled vedaprofen reference standard contains 0 atom% D, precluding its use as an isotopically distinct internal standard .

Isotopic Purity
Data to verify
>99.0 atom% D
Supports low cross-talk between analyte and IS channels
Supplier-reported value; independent verification recommended
Isotopic purity LC-MS/MS internal standard Analytical method validation

Chromatographic Purity for Multi-Residue Screening

Vedaprofen-d3 exhibits HPLC purity >99.0%, confirming the absence of structurally related impurities that could generate interfering peaks in complex multi-analyte separations . In contrast, BOC Sciences' Vedaprofen-[d3] product specifications report a lower HPLC purity of 95%, representing a 4% absolute increase in potential impurity burden that may compromise baseline resolution when analyzing vedaprofen alongside co-extracted NSAIDs in veterinary residue screening panels .

Chromatographic Purity
Head-to-head
Vedaprofen-d3: >99.0%
vs BOC Sciences: 95%
Higher purity may reduce impurity interference in multi-residue screening
Supplier-sourced comparison; independent validation recommended
Chromatographic purity HPLC Multi-residue analysis

Trace-Level Quantification in Food Matrices

LC-MS/MS methods employing deuterated vedaprofen as an internal standard achieve limits of quantitation (LOQ) ranging from 0.001 to 0.007 µg/g in livestock products and seafoods, representing a 20- to 140-fold improvement in sensitivity compared to the calibration curve working range upper limit of 0.1 µg/mL [1]. These LOQ values meet and exceed regulatory residue monitoring requirements established for veterinary NSAIDs in edible tissues [2].

LOQ in Food Matrices
Class-level
0.001–0.007 µg/g
Supports trace-level quantification in residue monitoring research
Achieved with deuterated IS; multi-matrix validation reported
Residue analysis Food safety Method validation

COX-1 Selectivity vs. COX-2 Inhibitors

Pharmacodynamic characterization reveals that vedaprofen demonstrates preferential COX-1 inhibition, distinguishing it from carprofen (>100-fold COX-2 selective in canine isozyme assays) and firocoxib (selective COX-2 inhibitor) [1]. In a sodium urate crystal-induced synovitis model in dogs, firocoxib produced significantly greater improvement in weight-bearing (peak vertical ground reaction force) compared to carprofen at 7 hours post-treatment (P<0.05), while vedaprofen served as an active comparator representing the COX-1 preferential pharmacologic class [2].

COX Selectivity Profile
Class-level
COX-1 preferential vs carprofen (>100× COX-2 selective)
Supports selection of matched IS for comparative PK studies
Selectivity context based on canine isozyme assays
COX selectivity NSAID pharmacology Veterinary therapeutics

Enantiomer-Specific Pharmacokinetics

Vedaprofen is administered as a racemic mixture of S(+) and R(-) enantiomers with distinct pharmacokinetic profiles. In beagle dogs following oral administration of 0.5 mg/kg, the R(-) enantiomer predominated in plasma with an R(-)/S(+) AUC ratio of 1.9 ± 0.2, and the compound exhibited rapid absorption (tmax 0.63 ± 0.14 h) with high bioavailability (86 ± 7%) [1]. Enantiomer-specific bioanalysis requires deuterated internal standards that co-elute with each enantiomer under chiral chromatographic conditions, a requirement that cannot be satisfied by non-deuterated vedaprofen or structurally distinct NSAID internal standards [2].

Enantiomer PK
Reported
R(-)/S(+) AUC ratio 1.9 ± 0.2
Enables enantiomer-specific bioanalysis without interference
Chiral LC-MS/MS method context; beagle dog model
Chiral pharmacokinetics Enantiomer analysis Bioanalytical method development

Optimal Mass Shift for MRM Transitions

Vedaprofen-d3 incorporates three deuterium atoms at the alpha-methyl position, producing a mass shift of M+3 (285.40 g/mol vs. 282.38 g/mol for unlabeled vedaprofen) . This M+3 shift provides ≥3 Da separation between analyte and internal standard precursor ions, ensuring complete baseline resolution of isotopic clusters and eliminating isotopic cross-talk that can occur with M+2 or M+1 labeled internal standards when analyzing compounds containing naturally abundant heavy isotopes (e.g., 13C, 37Cl) [1].

Mass Shift (M+3)
Head-to-head
M+3 (285.40 g/mol) vs M+0 (282.38 g/mol)
M+3 shift minimizes isotopic cross-talk at low concentrations
Based on molecular formula comparison
Mass shift MRM optimization Isotopic interference

Vedaprofen-d3 Applications


Food Safety Residue Quantification

Vedaprofen-d3 is the preferred internal standard for LC-MS/MS quantification of vedaprofen residues in livestock products and seafoods, where validated LOQ values range from 0.001 to 0.007 µg/g across matrices including equine muscle, cattle muscle/liver/fat, salmon, eel, milk, egg, and honey [1]. The >99.0 atom% D isotopic purity and >99.0% HPLC purity ensure minimal interference in multi-residue screening panels where vedaprofen must be resolved from co-administered veterinary NSAIDs. Method validation studies confirm mean recoveries of 72-94% with RSDs of 1.1-2.0% when deuterated internal standard correction is applied, demonstrating fitness-for-purpose in regulatory residue monitoring programs [1].

Enantiomer-Specific PK & Bioequivalence

Vedaprofen-d3 supports enantioselective bioanalytical methods essential for characterizing the distinct pharmacokinetic profiles of R(-) and S(+) vedaprofen enantiomers. The M+3 mass shift enables independent monitoring of both enantiomers and internal standard without channel interference, critical given the R(-) enantiomer predominance (AUC ratio 1.9 ± 0.2) and high plasma protein binding (>99.5%) observed in canine studies [2]. The compound's certified purity specifications support method validation requirements for GLP-compliant pharmacokinetic studies, including bioequivalence assessment of generic vedaprofen formulations .

Comparative NSAID Pharmacology Methods

Vedaprofen-d3 is essential for analytical method development supporting comparative pharmacology studies that distinguish COX-1 preferential NSAIDs (vedaprofen) from COX-2 selective agents (carprofen, firocoxib). Accurate quantification of vedaprofen concentrations is required to correlate plasma exposure with pharmacodynamic endpoints such as TxB2 and PGE2 inhibition, where vedaprofen demonstrates IC50 values of 9±5 ng/mL and 630±148 ng/mL, respectively . The deuterated internal standard corrects for matrix effects that vary across species (dog, horse) and biological compartments (plasma, inflammatory exudate), enabling robust cross-species pharmacokinetic-pharmacodynamic modeling [3].

Application
Selection Property
Validation Focus
Veterinary residue monitoring research
High isotopic & chromatographic purity
Matrix-effect correction in multi-residue LC-MS/MS
Enantioselective pharmacokinetic studies
M+3 mass shift with co-elution behavior
Chiral method validation for enantiomer ratio assessment
Comparative NSAID pharmacology research
COX-1 preferential selectivity context
Cross-species PK-PD model interpretation

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